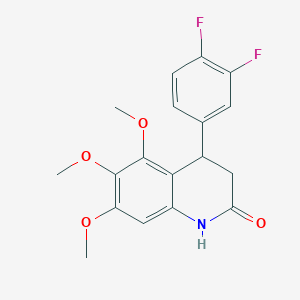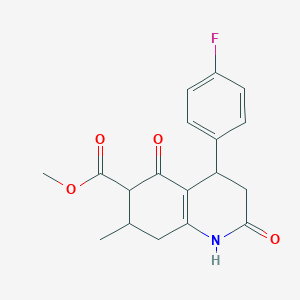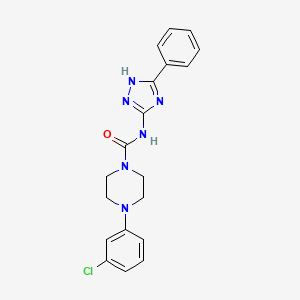![molecular formula C16H16N2O2 B4414674 N-[4-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B4414674.png)
N-[4-(allyloxy)phenyl]-N'-phenylurea
説明
N-[4-(allyloxy)phenyl]-N'-phenylurea, commonly known as APU, is a chemical compound that has been widely studied for its potential applications in scientific research. APU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 276.33 g/mol. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用機序
The mechanism of action of APU is related to its ability to inhibit protein kinases. APU binds to the ATP-binding site of the kinase, preventing the kinase from interacting with its natural substrate. This results in the inhibition of kinase activity and downstream signaling pathways. The specific mechanism of action of APU varies depending on the kinase being inhibited, but in general, APU is a competitive inhibitor of ATP binding.
Biochemical and Physiological Effects:
APU has been found to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. APU has also been found to have anti-inflammatory effects, and it has been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, APU has been found to have anti-angiogenic effects, which may make it useful in the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of using APU in lab experiments is its potency as a kinase inhibitor. APU has been found to be more potent than other commonly used kinase inhibitors such as staurosporine and PD98059. In addition, APU has a relatively low molecular weight, which makes it easier to use in experiments that require the compound to be delivered to cells or tissues.
One limitation of using APU in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to deliver the compound to cells or tissues, and it may limit the concentration of APU that can be used in experiments. In addition, APU has been found to be cytotoxic at high concentrations, which may limit its use in certain types of experiments.
将来の方向性
There are a number of future directions for research on APU. One area of interest is the development of APU as a therapeutic agent for cancer. APU has been found to be a potent inhibitor of several kinases that are involved in cancer progression, and it may be possible to develop APU into a targeted therapy for specific types of cancer.
Another area of interest is the development of new derivatives of APU that have improved solubility and potency. This could expand the range of experiments that can be performed using APU and could lead to the development of more effective therapeutic agents.
Finally, there is interest in using APU as a tool for studying the function of kinases in cells and tissues. APU has been found to be a potent inhibitor of several kinases, and it may be possible to use APU to study the role of these kinases in various physiological processes.
科学的研究の応用
APU has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of APU is as a tool for studying the function of protein kinases. APU has been found to be a potent inhibitor of a number of protein kinases, including Aurora A, Aurora B, and FLT3. Inhibition of these kinases has been implicated in a variety of diseases, including cancer, and APU has the potential to be developed into a therapeutic agent for these diseases.
特性
IUPAC Name |
1-phenyl-3-(4-prop-2-enoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-12-20-15-10-8-14(9-11-15)18-16(19)17-13-6-4-3-5-7-13/h2-11H,1,12H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLAHFUKUBOZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(propylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4414596.png)
![N-(4-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B4414599.png)
![2-oxo-N-[3-(1-piperidinylcarbonyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4414606.png)
![N-(2-fluorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4414614.png)
![N-(2-methoxybenzyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4414622.png)



![N-allyl-N'-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414652.png)
![methyl 6-acetyl-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4414669.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4414677.png)

![N-(3-chlorophenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414683.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4414686.png)